Propyl 4-bromo-3-methylbenzoate
Overview
Description
Propyl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is an ester derivative of benzoic acid, where the benzoic acid is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-bromo-3-methylbenzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by esterification. The steps are as follows:
Friedel-Crafts Acylation: The starting material, 4-bromo-3-methylbenzoic acid, is acylated using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The resulting acylated product is then esterified with propanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-bromo-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Depending on the nucleophile, products can include 4-hydroxy-3-methylbenzoate, 4-amino-3-methylbenzoate, etc.
Reduction: Propyl 4-bromo-3-methylbenzyl alcohol.
Oxidation: 4-bromo-3-methylbenzoic acid.
Scientific Research Applications
Propyl 4-bromo-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 4-bromo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, disrupting cell membranes or interfering with enzyme activity. The bromine and ester groups play crucial roles in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-bromo-2-methylbenzoate
- Propyl 4-chloro-3-methylbenzoate
- Propyl 4-bromo-3-ethylbenzoate
Uniqueness
Propyl 4-bromo-3-methylbenzoate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This unique structure makes it suitable for specific synthetic applications and research studies .
Properties
IUPAC Name |
propyl 4-bromo-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-6-14-11(13)9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZJBWVLRYMSLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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